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Compound of Interest

Compound Name: 2,3,5-Trimethylaniline

Cat. No.: B1602042 Get Quote

An In-depth Technical Guide to 2,3,5-Trimethylaniline: Properties, Synthesis, and Applications

This guide provides an in-depth technical overview of 2,3,5-trimethylaniline (CAS No. 767-77-

1), a substituted aromatic amine. Tailored for researchers, chemists, and professionals in drug

development, this document synthesizes core chemical data, field-proven synthetic protocols,

and critical safety information. The structure of this guide is designed to logically present

foundational knowledge before delving into practical applications and handling, ensuring a

comprehensive understanding of this important chemical intermediate.

Core Identity and Physicochemical Properties
2,3,5-Trimethylaniline, also known as 2,3,5-trimethylbenzenamine, is one of the six isomers of

trimethylaniline. Its unique substitution pattern governs its reactivity and physical properties,

making it a distinct building block in organic synthesis.

Key Identifiers
CAS Number: 767-77-1[1][2]

Molecular Formula: C₉H₁₃N[1][2]

Molecular Weight: 135.21 g/mol [1][2]

Synonyms: Benzenamine, 2,3,5-trimethyl-[1]
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Physicochemical Data
The experimental data for 2,3,5-trimethylaniline is not as widely published as for its more

common isomers, such as 2,4,5- and 2,4,6-trimethylaniline. The following table summarizes

known experimental values and reliable computed data to provide a comprehensive profile.

Property Value Source(s)

Appearance

Solid. Isomeric compounds are

described as white to light tan

or pale yellow crystalline

solids, which may darken on

exposure to air and light.

[3][4]

Melting Point 36 °C PrepChem

Boiling Point
~232-243 °C (Estimated,

based on 2,4,5-isomer)
[3][5]

Density
~0.97 - 1.01 g/cm³ (Estimated,

based on isomers)
[3][6]

Solubility

Insoluble in water; Soluble in

common organic solvents like

ethanol, ether, and benzene.

[3][6]

XLogP3 (Computed) 2.3

Synthesis Pathway and Experimental Protocol
The most established and versatile route for synthesizing substituted anilines, including 2,3,5-
trimethylaniline, is a two-step process starting from the corresponding substituted benzene. In

this case, the precursor is 1,2,4-trimethylbenzene (pseudocumene). The process involves

electrophilic nitration of the aromatic ring, followed by the chemical reduction of the nitro group.

Reaction Mechanism and Causality
Nitration: The process begins with the nitration of 1,2,4-trimethylbenzene. A mixture of

concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion

(NO₂⁺). Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a
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water molecule to form the nitronium ion. The electron-rich aromatic ring of pseudocumene

then attacks the nitronium ion. The three methyl groups are activating and ortho-, para-

directing. The position of nitration is sterically and electronically controlled, leading

predominantly to 5-nitro-1,2,4-trimethylbenzene. Maintaining a low temperature is critical to

prevent polysubstitution and oxidative side reactions.

Reduction: The resulting nitro-aromatic intermediate is then reduced to the primary amine. A

common and effective method for this transformation is metal-acid reduction, typically using

tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). The metal acts as the electron

donor, and the acid protonates the oxygen atoms of the nitro group, facilitating their removal

as water molecules in a stepwise reduction process. This method is robust, high-yielding,

and widely used in both laboratory and industrial settings.

Generalized Experimental Protocol
Disclaimer: This protocol involves hazardous materials and should only be performed by

trained personnel in a properly equipped chemical fume hood with appropriate personal

protective equipment.

Step 1: Nitration of 1,2,4-Trimethylbenzene

Equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a

thermometer. Place the flask in an ice/salt bath.

Carefully add concentrated sulfuric acid to the flask. Cool the acid to 0-5 °C with stirring.

Prepare the nitrating mixture by slowly adding concentrated nitric acid to the cold sulfuric

acid in the dropping funnel.

Add 1,2,4-trimethylbenzene dropwise to the cold, stirred nitrating mixture, ensuring the

internal temperature does not exceed 10 °C. The rate of addition must be controlled to

manage the exothermic reaction.

After the addition is complete, allow the mixture to stir at low temperature for 1-2 hours.

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is

consumed.
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Very slowly and carefully pour the reaction mixture onto a large volume of crushed ice with

vigorous stirring. This quenches the reaction and precipitates the crude nitro product.

Isolate the solid 5-nitro-1,2,4-trimethylbenzene by vacuum filtration and wash thoroughly with

cold water until the washings are neutral.

Dry the product. Recrystallization from ethanol or a similar solvent may be performed for

purification.

Step 2: Reduction to 2,3,5-Trimethylaniline

In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, add the

crude 5-nitro-1,2,4-trimethylbenzene and granulated tin (or iron powder).

Add ethanol to create a slurry, followed by the slow, portion-wise addition of concentrated

hydrochloric acid. The reaction is highly exothermic and may require an ice bath for

temperature control.

After the initial vigorous reaction subsides, heat the mixture to reflux and maintain for 2-4

hours until the reaction is complete (monitored by TLC).

Cool the reaction mixture to room temperature and then make it strongly basic by the slow

addition of a concentrated sodium hydroxide solution. This neutralizes the acid and

precipitates the tin salts, liberating the free aniline.

Perform a steam distillation or solvent extraction (e.g., with diethyl ether or dichloromethane)

to isolate the crude 2,3,5-trimethylaniline.

Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent by

rotary evaporation.

Purify the final product by vacuum distillation or recrystallization from petroleum ether to yield

pure 2,3,5-trimethylaniline.

Synthesis Workflow Diagram
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Step 1: Nitration

Step 2: Reduction

1,2,4-Trimethylbenzene
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  Quench & Isolate
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Metal-Acid Reduction
(Reflux)

Reducing Agent
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2,3,5-Trimethylaniline

  Basify & Purify
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Caption: General synthesis workflow for 2,3,5-Trimethylaniline.

Applications in Research and Drug Development

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1602042?utm_src=pdf-body-img
https://www.benchchem.com/product/b1602042?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1602042?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


While not as commonly cited as its isomers, 2,3,5-trimethylaniline serves as a valuable

intermediate and reference material in several areas of chemical science.

Chemical Intermediate: Substituted anilines are foundational building blocks in organic

synthesis. They are precursors to a wide array of more complex molecules. The amine group

can be readily diazotized to form diazonium salts, which are versatile intermediates for

introducing a variety of functional groups onto the aromatic ring. The isomer 2,4,5-

trimethylaniline was historically a key intermediate in the manufacture of dyes like Ponceau

3R.[4]

Ligand Synthesis: The steric bulk provided by the three methyl groups makes

trimethylanilines useful for synthesizing bulky ligands for coordination chemistry and

organometallic catalysis. For instance, the 2,4,6-isomer is a precursor to N-heterocyclic

carbene (NHC) ligands, such as IMes, which are integral to modern olefin metathesis

catalysts like the Grubbs' catalyst.[7]

Pharmaceutical and Agrochemical Research: The aniline scaffold is a common feature in

many bioactive molecules. Trimethyl-substituted anilines can be used as starting materials or

fragments in the synthesis of novel pharmaceutical candidates and agrochemicals. Their

lipophilicity, conferred by the methyl groups, can be a desirable trait in modulating the

pharmacokinetic properties of a drug candidate.

Reference Standard: High-purity 2,3,5-trimethylaniline is used as a reference standard in

analytical methods, such as for pharmaceutical testing, to ensure the accuracy and quality of

results.

Definitive Analytical Characterization
Confirming the identity and purity of 2,3,5-trimethylaniline requires a suite of standard

analytical techniques. While published spectra for the 2,3,5- isomer are not widely available in

public databases, the expected spectral characteristics can be reliably predicted. For illustrative

purposes, data for the closely related 2,4,5-isomer is often used as a proxy.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The spectrum is expected to show distinct signals for the different protons. There

should be two singlets in the aromatic region (around 6.5-7.0 ppm), each integrating to 1H.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1602042?utm_src=pdf-body
https://oehha.ca.gov/sites/default/files/media/downloads/crnr/245tma.pdf
https://en.wikipedia.org/wiki/2,4,6-Trimethylaniline
https://www.benchchem.com/product/b1602042?utm_src=pdf-body
https://www.benchchem.com/product/b1602042?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1602042?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Three separate singlets should appear in the aliphatic region (around 2.0-2.3 ppm), each

integrating to 3H, corresponding to the three non-equivalent methyl groups. A broad

singlet, corresponding to the two amine (NH₂) protons, would also be present (typically

between 3.5-4.5 ppm), the chemical shift of which is concentration-dependent and

disappears upon D₂O exchange.

¹³C NMR: The spectrum should exhibit 9 distinct signals, corresponding to the 9 non-

equivalent carbon atoms. Six signals would be in the aromatic region (~115-150 ppm), and

three signals would be in the aliphatic region (~15-22 ppm) for the methyl carbons.

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups.

Expected characteristic peaks include:

A doublet in the range of 3350-3500 cm⁻¹ corresponding to the symmetric and asymmetric

N-H stretching of the primary amine.

Strong absorptions between 1600-1650 cm⁻¹ from the N-H scissoring vibration.

Aromatic C-H stretching peaks just above 3000 cm⁻¹.

Aromatic C=C ring stretching peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS):

Under Electron Ionization (EI), the mass spectrum will show a prominent molecular ion

(M⁺) peak at m/z = 135. The base peak for many trimethylanilines is often the [M-15]⁺

peak at m/z = 120, resulting from the loss of a methyl radical (•CH₃), which is a

characteristic fragmentation pattern.

Safety, Handling, and Toxicology
2,3,5-Trimethylaniline is a hazardous chemical and must be handled with stringent safety

precautions. Its toxicological profile is similar to other aromatic amines.

GHS Hazard Classification
According to the Globally Harmonized System, 2,3,5-trimethylaniline is classified with the

following hazards:
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H302: Harmful if swallowed

H312: Harmful in contact with skin

H315: Causes skin irritation

H318: Causes serious eye damage

H332: Harmful if inhaled

Toxicology and Carcinogenicity
Aromatic amines as a class are known for their potential toxicity, including methemoglobinemia.

Furthermore, there is significant evidence regarding the carcinogenicity of closely related

isomers. The National Cancer Institute (NCI) has demonstrated that 2,4,5-trimethylaniline

induces liver and lung carcinomas in rats and mice.[4] Given the structural similarity, it is

prudent to handle 2,3,5-trimethylaniline as a suspected carcinogen.

Safe Handling and Storage Protocol
Engineering Controls: All work with 2,3,5-trimethylaniline must be conducted in a certified

chemical fume hood to avoid inhalation of dust or vapors.

Personal Protective Equipment (PPE):

Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Double-gloving is

recommended.

Eye Protection: Chemical safety goggles and a face shield are mandatory to protect

against splashes and serious eye damage.

Lab Coat: A flame-resistant lab coat must be worn and kept buttoned.

Handling: Avoid all personal contact. Do not breathe dust or vapor. Prevent spills and ensure

secondary containment is used when transferring the material.

Storage: Store in a tightly sealed, properly labeled container in a cool, dry, well-ventilated

area away from incompatible materials such as strong oxidizing agents and acids.
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Disposal: Dispose of waste material in accordance with all local, state, and federal

regulations. This compound should be treated as hazardous chemical waste.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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